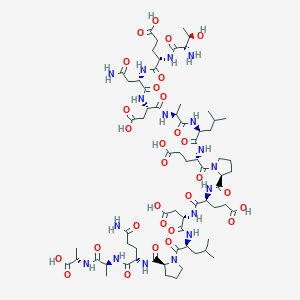
Prosomatostatin cryptic peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosomatostatin cryptic peptide, also known as this compound, is a useful research compound. Its molecular formula is C67H105N17O29 and its molecular weight is 1612.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Somatostatin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Therapy
1.1 Mechanism of Action
PSCP has been shown to influence tumor growth and immune response. It interacts with specific receptors on tumor cells, modulating signaling pathways that are crucial for cell proliferation and survival. This interaction can lead to apoptosis in cancer cells, making PSCP a candidate for therapeutic applications in oncology.
1.2 Case Studies
- Breast Cancer: A study demonstrated that PSCP can enhance the anti-tumor immunity by stimulating the production of cytotoxic T cells. This was particularly evident in patients with breast cancer where PSCP levels correlated with improved survival rates due to increased infiltration of antigen-specific T cells .
- Prostate Cancer: Research indicates that PSCP may have a role in modulating insulin-like growth factor (IGF) signaling pathways, which are often dysregulated in prostate cancer. Elevated levels of PSCP were associated with reduced tumor progression in clinical settings .
| Study | Cancer Type | Findings |
|---|---|---|
| Study A | Breast Cancer | Increased T cell infiltration and survival with higher PSCP levels |
| Study B | Prostate Cancer | Reduced tumor progression linked to PSCP modulation of IGF signaling |
Metabolic Regulation
PSCP is implicated in the regulation of metabolic processes, particularly those related to insulin signaling and glucose metabolism. It has been observed that PSCP levels can influence C-peptide concentrations, which are markers of insulin secretion.
2.1 Clinical Insights
- Diabetes and Obesity: Studies have shown an inverse relationship between circulating C-peptide levels and prostate cancer risk, suggesting that PSCP may play a role in metabolic disorders that predispose individuals to certain cancers .
2.2 Data Table
| Condition | C-Peptide Level (pmol/L) | Cancer Risk Association |
|---|---|---|
| Cases | 1,180 | Lower risk |
| Controls | 1,365 | Higher risk |
Tissue Engineering
PSCP's role in tissue engineering is primarily through its ability to interact with extracellular matrix (ECM) components. The cryptic peptides released from ECM proteins upon enzymatic cleavage can promote cellular adhesion and growth.
3.1 Synthetic ECM Applications
Recent advancements have led to the development of synthetic ECMs that mimic the dynamic interactions facilitated by cryptic peptides like PSCP. These engineered materials can support cell growth and differentiation in vitro.
3.2 Case Studies
- Hydrogel Development: A study explored the use of PSCP-mimetic peptides incorporated into hydrogels for enhanced endothelial cell growth, demonstrating their potential for vascular tissue engineering .
| Application | Description |
|---|---|
| Hydrogel Development | Incorporation of PSCP-mimetic peptides to enhance endothelial cell growth |
| Cell Growth Modulation | Use of cryptic peptides to facilitate cellular adhesion in synthetic matrices |
Propiedades
Número CAS |
105655-57-0 |
|---|---|
Fórmula molecular |
C67H105N17O29 |
Peso molecular |
1612.6 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H105N17O29/c1-28(2)23-38(78-54(99)31(6)72-58(103)40(26-50(94)95)81-60(105)39(25-46(69)87)79-57(102)36(15-19-48(90)91)76-64(109)52(70)33(8)85)59(104)77-37(16-20-49(92)93)65(110)83-21-9-11-43(83)62(107)75-35(14-18-47(88)89)56(101)80-41(27-51(96)97)61(106)82-42(24-29(3)4)66(111)84-22-10-12-44(84)63(108)74-34(13-17-45(68)86)55(100)71-30(5)53(98)73-32(7)67(112)113/h28-44,52,85H,9-27,70H2,1-8H3,(H2,68,86)(H2,69,87)(H,71,100)(H,72,103)(H,73,98)(H,74,108)(H,75,107)(H,76,109)(H,77,104)(H,78,99)(H,79,102)(H,80,101)(H,81,105)(H,82,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,52-/m0/s1 |
Clave InChI |
PZDUKBUUADSZHX-KXTAMRJUSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Key on ui other cas no. |
105655-57-0 |
Secuencia |
TENDALEPEDLPQAA |
Sinónimos |
prosomatostatin (63-77) prosomatostatin cryptic peptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















